molecular formula C23H16Cl2N2O3 B4999323 (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione

Cat. No.: B4999323
M. Wt: 439.3 g/mol
InChI Key: GLYPLOLDXHSYTI-DEDYPNTBSA-N
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Description

(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a benzylidene group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.

    Introduction of the Benzylidene Group: The imidazolidine-2,4-dione core is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene group.

    Attachment of the Dichlorobenzyl Group: Finally, the benzylidene-imidazolidine-2,4-dione intermediate is reacted with a dichlorobenzyl halide under basic conditions to introduce the dichlorobenzyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Uniqueness

(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a more complex structure, allowing for a broader range of applications in scientific research and industry.

Properties

IUPAC Name

(5E)-5-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3/c24-18-11-10-15(12-19(18)25)14-30-21-9-5-4-6-16(21)13-20-22(28)27(23(29)26-20)17-7-2-1-3-8-17/h1-13H,14H2,(H,26,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPLOLDXHSYTI-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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